(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a chemical compound with the molecular formula C16H22N2O2S . It is related to a class of compounds known as M(4) positive allosteric modulators . These compounds have been studied for their potential in various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds such as N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of “(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” can be analyzed based on its molecular formula C16H22N2O2S . Further structural analysis would require more specific information such as IR, 1H, 13C NMR and mass spectral data .
Scientific Research Applications
Antioxidant Properties and Methoxyl Groups
Methoxyl groups play a crucial role in the antioxidant capacity of lignin. These groups stabilize phenoxyl radicals formed during the scavenging of free radicals. Additionally, recent studies have shown that plant methoxyl groups exhibit distinct stable hydrogen and carbon isotope values, which can be useful for environmental and paleoclimate research. Determining the methoxyl content in lignin provides structural information and serves as an internal reference for other functional groups within lignin .
Fischer Indolization and Benzothiazole Derivatives
The compound’s benzothiazole moiety may be relevant in Fischer indolization reactions. For instance, ethyl 4-methoxy-1-phenyl-3H-benz[e]indole-2-carboxylate can be synthesized via Fischer indolization of ethyl phenylpyruvate 2-naphthylhydrazone derivatives bearing a methoxy group at the C3 position .
Trifluoromethylpyridines as Key Structural Motifs
Considering the compound’s pyridine-like structure, it could serve as a precursor for synthesizing trifluoromethylpyridines. These motifs are essential in active agrochemicals and pharmaceutical ingredients. Researchers have explored their synthesis and applications in drug discovery and crop protection .
Future Directions
The future directions for research on “(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” and related compounds could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, these compounds could be studied for their potential in various biological activities .
properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-7-18-12-11(20-6)9-8-10(2)13(12)21-15(18)17-14(19)16(3,4)5/h8-9H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONCPZIXWVZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.